BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical properties of 1,3-Dichloro-2-
(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

1,3-Dichloro-2-
Compound Name: _
(trifluoromethyl)benzene

Cat. No.: B025167

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dichloro-2-
(trifluoromethyl)benzene

Abstract

This technical guide offers a comprehensive examination of 1,3-Dichloro-2-
(trifluoromethyl)benzene, a halogenated aromatic compound of significant interest to the
chemical, pharmaceutical, and material science sectors. As a functionalized benzene ring, it
serves as a versatile building block in organic synthesis. This document provides a detailed
overview of its chemical identity, core physicochemical properties, and spectroscopic profile.
Furthermore, it delves into the scientific rationale behind its applications, particularly in drug
development, by exploring the role of the trifluoromethyl group in modulating biological and
physical properties. Standardized protocols for characterization, alongside essential safety and
handling information, are provided to support researchers and drug development professionals
in their work with this compound.

Chemical Identity and Molecular Structure

1,3-Dichloro-2-(trifluoromethyl)benzene is a substituted benzene derivative featuring two
chlorine atoms and a trifluoromethyl group. These substituents significantly influence the
molecule's electronic properties and reactivity.

¢ |I[UPAC Name: 1,3-Dichloro-2-(trifluoromethyl)benzene
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« CAS Number: 104359-35-5[1]

e Molecular Formula: C7H3ClzF3

e Molecular Weight: 215.00 g/mol [2][3]

« Canonical SMILES: C1=CC(=C(C(=C1)CI)C(F)(F)F)ClI

e InChl Key: BJYHBJUWZMHGGQ-UHFFFAOY SA-N|3]

Caption: Molecular structure of 1,3-Dichloro-2-(trifluoromethyl)benzene.

Core Physicochemical Properties

Experimental data for this specific isomer is limited in publicly available literature. Therefore,
properties of closely related isomers are provided for comparative context and estimation. The
strategic placement of electron-withdrawing chlorine and trifluoromethyl groups dictates the
compound's physical characteristics, such as its boiling point and density.
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Property

Value | Description

Source (or Comparative
Compound)

Molecular Weight

215.00 g/mol

[2](3]

Physical State

Expected to be a liquid at room

temperature.

Based on related isomers.

Boiling Point

No data available. For
comparison, 1,3-
Bis(trifluoromethyl)benzene
boils at 116 °C.[4][5][6]

[415](6]

Melting Point

No data available. For
comparison, 1,3-
Bis(trifluoromethyl)benzene
melts at -35 °C.[6]

[6]

Density

No data available. For
comparison, 1,3-
Bis(trifluoromethyl)benzene
has a density of 1.378 g/mL at
25 °C.[6]

[6]

Solubility

Insoluble in water. Soluble in
common organic solvents like

alcohols, ethers, and benzene.

[6]

[6]

Calculated LogP

4.1

[2](3]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of 1,3-Dichloro-2-

(trifluoromethyl)benzene. While a definitive spectrum for this compound is not available, its

expected spectroscopic features can be predicted based on its structure.

e 1H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical

substitution pattern. It should display signals in the aromatic region (approx. 7.0-7.8 ppm)
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corresponding to the three distinct protons on the benzene ring. The coupling patterns will be
influenced by their positions relative to each other.

e 13C NMR: The carbon NMR spectrum should show seven distinct signals: six for the aromatic
carbons and one for the trifluoromethyl carbon. The carbon directly attached to the CFs
group will characteristically appear as a quartet due to C-F coupling.

e 19F NMR: The fluorine NMR is a powerful tool for this molecule. It is expected to show a
single, sharp signal (a singlet) characteristic of the CFs group, likely in the range of -60 to -65

ppm.

» Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion
peak (M*) would be observed at m/z 214. The spectrum will exhibit a characteristic isotopic
pattern for a molecule containing two chlorine atoms (M*+, M+2, M+4 peaks with a ratio of
approximately 9:6:1). Key fragmentation pathways would likely involve the loss of chlorine
(CI) or the trifluoromethyl (CFs) group.

Synthesis and Reactivity

The synthesis of substituted trifluoromethylbenzenes often involves multi-step processes. A
plausible synthetic route for 1,3-Dichloro-2-(trifluoromethyl)benzene could involve the
trifluoromethylation of a pre-existing dichlorinated benzene derivative.

Plausible Synthetic Workflow

Purification
(Distillation / Chromatography)

Trifluoromethylation

1,3-Dichloro-2-iodobenzene (e.g., Ruppert-Prakash Reagent, Cu catalyst)

— 1,3-Dichloro-2-(trifluoromethyl)benzene —

g Final Product

Click to download full resolution via product page
Caption: A plausible synthetic pathway for the target compound.

The benzene ring is electron-deficient due to the strong electron-withdrawing effects of the two
chlorine atoms and the trifluoromethyl group. This deactivation makes the ring less susceptible
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to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution,
particularly at the positions ortho and para to the activating groups.

The Trifluoromethyl Group: Implications in Drug
Design

The inclusion of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal
chemistry to enhance the drug-like properties of a molecule.[7] 1,3-Dichloro-2-
(trifluoromethyl)benzene serves as a valuable scaffold for introducing this group into larger,
more complex pharmaceutical candidates.

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CFs group
highly resistant to metabolic degradation by enzymes in the body. This can increase the half-
life and bioavailability of a drug.[7]

 Lipophilicity: The -CFs group significantly increases the lipophilicity (fat-solubility) of a
molecule, as indicated by its positive Hansch 1t value.[7] This property can enhance the
ability of a drug to cross cell membranes and reach its biological target.

» Binding Affinity: The high electronegativity of the fluorine atoms allows the -CFs group to
participate in favorable electrostatic and dipole interactions with target proteins, potentially
increasing the binding affinity and potency of the drug.

o Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other chemical
groups, such as a chlorine atom or a methyl group, allowing chemists to fine-tune a
molecule's properties without drastically altering its shape.[7]

Many FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in
modern drug discovery.[8]
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Structure-Property Relationship

Trifluoromethyl (-CFs) Group
(Increased Lipophilicity] (Enhanced Metabolic Stability) (Modulated pKa]

Improved Drug-like Properties

Improved Binding Afﬁnity)

(Pharmacokinetics & Pharmacodynamics)

Click to download full resolution via product page

Caption: Influence of the trifluoromethyl group on molecular properties.

Standardized Experimental Protocol: Determination
of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.
The Shake-Flask method is a standard, albeit labor-intensive, protocol for its determination.

Objective: To experimentally determine the LogP value of 1,3-Dichloro-2-
(trifluoromethyl)benzene.

Materials:

1,3-Dichloro-2-(trifluoromethyl)benzene

n-Octanol (reagent grade)

Deionized water

Separatory funnels (glass, with PTFE stopcocks)
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Mechanical shaker
Centrifuge
UV-Vis Spectrophotometer or HPLC with UV detector

Volumetric flasks and pipettes

Methodology:

Solvent Saturation (Self-Validation Step): To ensure thermodynamic equilibrium, pre-saturate
the solvents. Mix n-octanol and water in a large vessel and shake vigorously for 24 hours.
Allow the layers to separate completely. The resulting octanol is water-saturated, and the
water is octanol-saturated. Use these solvents for the experiment. This step is critical to
prevent volume changes during the partitioning experiment, which would invalidate the
results.

Standard Solution Preparation: Prepare a stock solution of the test compound in water-
saturated n-octanol at a known concentration (e.g., 1 mg/mL).

Partitioning: In a separatory funnel, add a precise volume of the stock solution (e.g., 20 mL)
and an equal volume of octanol-saturated water (20 mL).

Equilibration: Tightly cap the funnel and shake it on a mechanical shaker for at least 1 hour
at a constant temperature (e.g., 25 °C). This step ensures the compound has fully partitioned
between the two phases.

Phase Separation: Allow the funnel to stand undisturbed until the two layers have clearly
separated. To break up any emulsions, the mixture can be centrifuged at a low speed.

Analysis: Carefully separate the aqueous and octanol layers. Determine the concentration of
the compound in each layer using a suitable analytical method like UV-Vis spectroscopy or
HPLC. It is crucial to create a calibration curve first.

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase
to the concentration in the aqueous phase.
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o P =[Concentration]octanol / [Concentration]aqueous

o LogP =logio(P)

» Replicates: Perform the experiment in triplicate to ensure reproducibility and report the mean
LogP value with the standard deviation.

Safety and Handling

As with any halogenated organic compound, 1,3-Dichloro-2-(trifluoromethyl)benzene should
be handled with care. While specific toxicity data is not readily available, data from related
compounds suggests the following precautions.

» Hazard Classification: Based on similar compounds, it may be classified as causing skin
corrosion/irritation, serious eye damage, and may be harmful if swallowed or inhaled.[9][10]

e Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.qg., nitrile),
chemical safety goggles, and a lab coat.[11]

e Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid
inhalation of vapors.[11] Avoid contact with skin, eyes, and clothing.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible substances such as strong oxidizing agents.[11]

Conclusion

1,3-Dichloro-2-(trifluoromethyl)benzene is a specialized chemical intermediate whose value
is derived from its unique combination of substituents. The presence of chlorine atoms and a
trifluoromethyl group on the benzene ring creates a molecule with distinct physicochemical
properties, including high lipophilicity and potential for enhanced metabolic stability in derivative
compounds. While experimental data for this specific isomer remains sparse, its structural
similarity to well-characterized compounds allows for reliable predictions of its behavior and
properties. For researchers in drug discovery and materials science, this compound represents
a key building block for the synthesis of novel molecules with tailored electronic and biological
characteristics.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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